molecular formula C15H18O2 B14645538 Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- CAS No. 55110-09-3

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)-

Cat. No.: B14645538
CAS No.: 55110-09-3
M. Wt: 230.30 g/mol
InChI Key: CONGYFHHUSOXFB-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)-, is an organic compound with the molecular formula C15H18O2 . This structure features a cyclopentanone ring substituted at the 2-position with a chain containing both a ketone group and a phenyl ring, characteristics that may make it a subject of interest in various synthetic and analytical research applications. As a specialized chemical building block, it could be utilized in pharmaceutical research, organic synthesis, and materials science for the development of novel compounds. Its specific mechanism of action and full range of applications are areas for further investigation by qualified researchers. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

55110-09-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-(3-oxo-2-phenylbutyl)cyclopentan-1-one

InChI

InChI=1S/C15H18O2/c1-11(16)14(12-6-3-2-4-7-12)10-13-8-5-9-15(13)17/h2-4,6-7,13-14H,5,8-10H2,1H3

InChI Key

CONGYFHHUSOXFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a phenylbutyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of cyclopentanone, 2-(3-oxo-2-phenylbutyl)- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to achieve high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylbutyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which cyclopentanone, 2-(3-oxo-2-phenylbutyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Reference
2-(4-Nitrophenyl)cyclopentanone 4-Nitrophenyl ~193 Nitro (electron-withdrawing)
2-(3-Methyl-2-butenyl)cyclopentanone Prenyl (3-methyl-2-butenyl) 152 Aliphatic, unsaturated
2-(1-Hydroxypentyl)cyclopentanone 1-Hydroxypentyl 170.25 Hydroxyl (polar)
Curcumin analog (3d) 4-Hydroxy-3-methoxybenzylidene ~368 Methoxy, hydroxyl, conjugated

The target compound’s 3-oxo-2-phenylbutyl group combines aromaticity (phenyl) and ketonic reactivity (3-oxo), distinguishing it from analogs with purely aliphatic (e.g., prenyl) or polar (e.g., hydroxypentyl) substituents. The phenyl group enhances lipophilicity (higher logP vs. aliphatic analogs), while the 3-oxo moiety may participate in hydrogen bonding or redox reactions .

Toxicity and Sensitization

  • Sensitization: Aliphatic cyclopentanones (e.g., 2-hexylidene) are weak sensitizers at ≤0.2% concentrations .
  • Toxicity: Cyclopentanone derivatives like curcumin analogs show low cytotoxicity in human lung cells . However, the target’s lipophilic phenylbutyl chain could increase bioaccumulation risks, necessitating further study.

Physicochemical Properties

  • Lipophilicity: The phenylbutyl substituent likely increases logP (estimated ~3.5–4.0) compared to 2-pentylcyclopentanone (logP ~2.8) .
  • Solubility: Reduced aqueous solubility vs. hydroxylated analogs (e.g., 2-(1-hydroxypentyl)-cyclopentanone) .
  • Stability: Cyclopentanone derivatives with electron-withdrawing groups (e.g., nitro) show lower oxidative stability , whereas the target’s 3-oxo group may catalyze alkene oxidation under mild conditions, similar to cyclopentanone’s role in fuel blends .

Data Tables

Table 1: Key Properties of Cyclopentanone Derivatives

Property Target Compound 2-(4-Nitrophenyl)- 2-Prenyl Curcumin Analog 3d
Molecular Weight ~246 (estimated) 193 152 ~368
logP (estimated) ~3.8 2.1 3.5 2.9
Antioxidant Activity (IC₅₀) N/A N/A N/A 8.2 µM (DPPH assay)
ACE Inhibition (IC₅₀) N/A N/A N/A 1.2 µM

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